2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate electrophile. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be further reacted with morpholine under suitable conditions to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.
Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and other interactions with target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazol-3-yl)methanol
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is unique due to the presence of both the triazole and morpholine moieties, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-12-7-10-11-9(12)16-6-8(14)13-2-4-15-5-3-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKDBYGNLFMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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